Methyl(naphthalen-2-ylmethyl)sulfane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-2-ylmethyl)sulfane can be synthesized through several methods. One common approach involves the reaction of naphthalene with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylthio group on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where naphthalene and methylthiol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl(naphthalen-2-ylmethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: this compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl(naphthalen-2-ylmethyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl(naphthalen-2-ylmethyl)sulfane involves its interaction with various molecular targets. The compound can undergo oxidation and reduction reactions, which may influence its biological activity. The methylthio group can act as an electron donor or acceptor, affecting the compound’s reactivity and interactions with other molecules. Specific pathways and targets are still under investigation, but its ability to modulate chemical reactivity makes it a valuable compound in research.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzene: Similar structure but with a benzene ring instead of naphthalene.
2-(Methylthio)thiophene: Contains a thiophene ring instead of naphthalene.
2-(Methylthio)pyridine: Features a pyridine ring instead of naphthalene.
Uniqueness
Methyl(naphthalen-2-ylmethyl)sulfane is unique due to its naphthalene backbone, which provides distinct chemical properties compared to benzene, thiophene, or pyridine derivatives
Properties
IUPAC Name |
2-(methylsulfanylmethyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDCACAMTBETRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-61-4 | |
Record name | METHYL 2-NAPHTHYLMETHYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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